- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
Numéro CAS:939768-64-6
Le MF:C9H16O3
Mégawatts:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02
tert-butyl cis-3-hydroxycyclobutanecarboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- Piscine à noyau: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- La clé Inchi: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- Sourire: OC1CC(C(=O)OC(C)(C)C)C1
Propriétés calculées
- Qualité précise: 172.109944368g/mol
- Masse isotopique unique: 172.109944368g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 175
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.9
- Surface topologique des pôles: 46.5Ų
tert-butyl cis-3-hydroxycyclobutanecarboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
| Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$153 | 2024-07-19 | |
| ChemScence | CS-0159501-250mg |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 250mg |
$105.0 | 2022-04-26 | ||
| ChemScence | CS-0159501-1g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 1g |
$210.0 | 2022-04-26 | ||
| eNovation Chemicals LLC | Y0979962-5g |
Cis-tert-butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 5g |
$700 | 2023-09-03 | |
| eNovation Chemicals LLC | D252162-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$655 | 2024-08-03 | |
| eNovation Chemicals LLC | D252162-2.5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 2.5g |
$985 | 2024-08-03 | |
| eNovation Chemicals LLC | D252162-5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 5g |
$1290 | 2024-08-03 | |
| Chemenu | CM202687-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 250mg |
$57 | 2024-07-19 | |
| Chemenu | CM202687-5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 5g |
$535 | 2024-07-19 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
Référence
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Référence
- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
Référence
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
Référence
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
Référence
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Référence
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Référence
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
Méthode de production 13
Conditions de réaction
Référence
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
Référence
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists, Organic Process Research & Development, 2013, 17(4), 666-671
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
Référence
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties, European Journal of Organic Chemistry, 2023, 26(24),
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Référence
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
Numéro de commande:A903387
État des stocks:in Stock
Quantité:25g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:14
Prix ($):545.0/156.0
Courriel:sales@amadischem.com
tert-butyl cis-3-hydroxycyclobutanecarboxylate Littérature connexe
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
Pureté:99%/99%
Quantité:25g/5g
Prix ($):545.0/156.0